
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a difluoropropanol backbone. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Vorbereitungsmethoden
The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature . The general procedure includes:
- Dissolving the starting material in the solvent.
- Adding TBDPSCl and the base to the solution.
- Stirring the reaction mixture until the starting material is consumed.
- Quenching the reaction and purifying the product via column chromatography .
Analyse Chemischer Reaktionen
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDPS group can be selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF), allowing for further functionalization of the molecule
Wissenschaftliche Forschungsanwendungen
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is used in various scientific research applications, including:
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals, where the stability of the TBDPS group can be advantageous in multi-step syntheses.
Industry: In the production of fine chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol primarily involves the stability and reactivity of the TBDPS protecting group. The TBDPS group provides steric hindrance and electronic effects that protect the hydroxyl group from undesired reactions. The removal of the TBDPS group is typically achieved through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Vergleich Mit ähnlichen Verbindungen
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can be compared with other silyl-protected compounds such as:
tert-Butyldimethylsilyl (TBDMS) ethers: These are less bulky and less stable compared to TBDPS ethers.
Triisopropylsilyl (TIPS) ethers: These offer greater steric hindrance but are less stable under acidic conditions compared to TBDPS ethers
Trimethylsilyl (TMS) ethers: These are the least stable and most easily removed silyl protecting groups.
The unique combination of steric bulk and stability under acidic conditions makes the TBDPS group particularly valuable in synthetic chemistry .
Eigenschaften
Molekularformel |
C19H24F2O2Si |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3 |
InChI-Schlüssel |
DPTVIASBQRUVNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


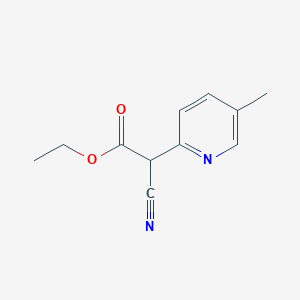

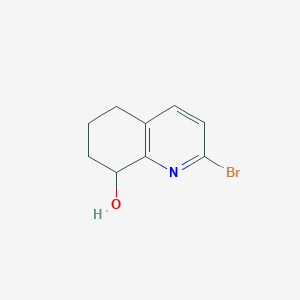
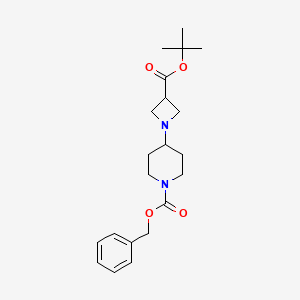
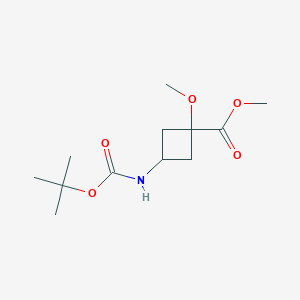
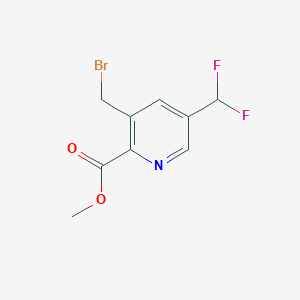
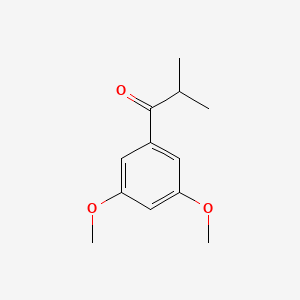

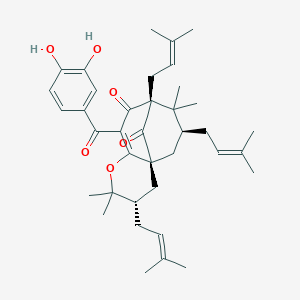
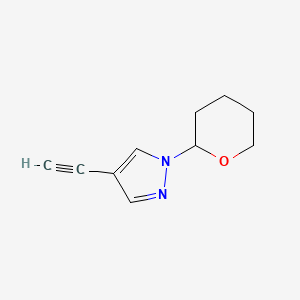
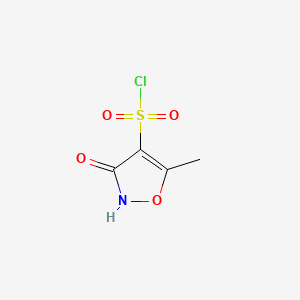

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
